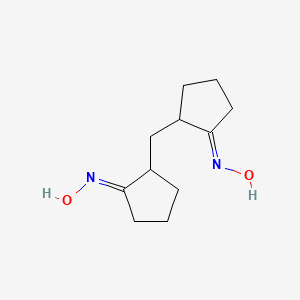

2,2'-Methylenebis(cyclopentan-1-one) dioxime

Description

2,2'-Methylenebis(cyclopentan-1-one) dioxime is a bicyclic organic compound featuring two cyclopentanone moieties linked by a methylene bridge, with each ketone group converted to a dioxime (C=N-OH) functional group. This structure confers unique chelating properties, making it relevant in coordination chemistry and industrial applications such as metal ion sequestration or catalysis.

Properties

IUPAC Name |

(NE)-N-[2-[[(2E)-2-hydroxyiminocyclopentyl]methyl]cyclopentylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-12-10-5-1-3-8(10)7-9-4-2-6-11(9)13-15/h8-9,14-15H,1-7H2/b12-10+,13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXFUPRYYBKRHQ-DCIPZJNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=NO)C1)CC2CCCC2=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C(C1)CC2/C(=N/O)/CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) are typically used.

Solvent: Common solvents include ethanol or methanol.

Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(cyclopentan-1-one) dioxime may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(cyclopentan-1-one) dioxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The oxime groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation Products: Nitroso derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

One of the prominent applications of 2,2'-Methylenebis(cyclopentan-1-one) dioxime is in coordination chemistry. The compound can act as a ligand to form stable complexes with transition metals. These complexes are studied for their catalytic properties and potential use in various reactions.

- Case Study : Research has shown that complexes formed with nickel and copper using this dioxime exhibit enhanced catalytic activity in oxidation reactions .

Analytical Chemistry

Due to its ability to form colored complexes with metal ions, 2,2'-Methylenebis(cyclopentan-1-one) dioxime is utilized in analytical chemistry for the detection and quantification of metal ions.

- Application : It has been employed as a reagent for spectrophotometric determination of nickel in environmental samples .

Material Science

The compound's unique structural characteristics allow it to be used in the development of new materials, particularly polymers and resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Research Findings : Studies indicate that polymers containing this dioxime demonstrate improved resistance to thermal degradation compared to traditional polymers .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(cyclopentan-1-one) dioxime involves its interaction with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Metal Chelation: The oxime groups can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Structural Analog: 2,5-Di(cyclopentylidene)cyclopentan-1-one

Key Differences :

- Functional Groups: The absence of dioxime groups in 2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS 5682-82-6) distinguishes it from the target compound. This ketone derivative retains cyclopentanone rings but lacks nitrogen-based reactivity .

- Physical Properties :

- Reactivity :

Cyclohexanamine Derivatives: 4,4'-Methylenebis(cyclohexylamine)

Structural Similarities :

- Both compounds feature methylene-bridged cyclic structures. However, the cyclohexanamine derivative (CAS 6864-37-5) contains primary amine groups instead of dioximes .

- This suggests that amine-functionalized analogs may pose higher biological risks compared to dioximes, which are typically less volatile but may exhibit different reactivity profiles .

- Exposure Pathways: The cyclohexanamine derivative has low public exposure due to low vapor pressure and cross-linked matrix usage.

Physicochemical and Toxicological Comparison Table

Biological Activity

2,2'-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula CHNO. This compound features a unique bis-oxime structure that contributes to its biological activity, particularly in medicinal chemistry. Recent studies have highlighted its potential therapeutic properties, including antimicrobial and anticancer activities.

The synthesis of 2,2'-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction conditions generally include moderate temperatures (50-70°C) and common solvents like ethanol or methanol. Sodium hydroxide or potassium hydroxide is often utilized as a base to facilitate the reaction .

Table 1: Synthesis Conditions

| Parameter | Details |

|---|---|

| Temperature | 50-70°C |

| Solvent | Ethanol or Methanol |

| Base | Sodium Hydroxide or Potassium Hydroxide |

The biological activity of 2,2'-Methylenebis(cyclopentan-1-one) dioxime is attributed to its ability to interact with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.

- Metal Chelation : The oxime groups can chelate metal ions, affecting their availability and activity in biological systems .

Anticancer Properties

Research has demonstrated that compounds with oxime functionalities exhibit significant anticancer activity. For instance, studies on related oximes have shown that they can induce apoptosis in cancer cells while being non-toxic to normal cells. The selectivity towards cancer cells was evident in various human cancer cell lines, such as A549 and MCF7, where these compounds displayed low IC values (e.g., IC = 1.5 µM for A549 cells) .

Antimicrobial Activity

Additionally, compounds similar to 2,2'-Methylenebis(cyclopentan-1-one) dioxime have been evaluated for their antimicrobial properties. The presence of oxime groups has been associated with enhanced activity against a range of bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on the biological activity of oxime derivatives:

- Study on Anticancer Activity : A series of oxime derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to normal cells .

- Antimicrobial Evaluation : Research into oxime-based compounds revealed promising results against bacterial strains, highlighting their potential as new antimicrobial agents .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC Value |

|---|---|---|

| Anticancer | A549 | 1.5 µM |

| Anticancer | MCF7 | 1.7 µM |

| Antimicrobial | E. coli | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.